(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Catalog No.
S713697
CAS No.
868689-63-8
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic...

CAS Number

868689-63-8

Product Name

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

LGWMTRPJZFEWCX-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O

The exact mass of the compound (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is an enantiomerically pure, non-proteinogenic amino acid used as a constrained heterocyclic building block in medicinal chemistry and peptide synthesis. Its structure incorporates a morpholine ring, which provides a distinct conformational and physicochemical profile compared to carbocyclic or other heterocyclic analogues like piperidine. The tert-butoxycarbonyl (Boc) protecting group makes it directly compatible with standard solid-phase and solution-phase synthesis workflows, particularly those requiring acidic deprotection conditions.

Substituting this compound is impractical for most discovery and development workflows. Using the racemic mixture introduces the (R)-enantiomer, leading to diastereomeric final products that require costly and complex separations and can exhibit different biological activities, compromising data reproducibility. The morpholine scaffold itself is a deliberate design choice, not a generic linker; replacing it with a structurally similar piperidine-based analogue, such as Boc-pipecolic acid, fundamentally alters the resulting molecule's basicity (pKa), hydrogen bonding capacity, metabolic stability, and solubility. This makes such 'substitutions' new chemical entities rather than viable alternatives, invalidating structure-activity relationship (SAR) studies and requiring a complete re-evaluation of pharmacokinetic properties.

Precursor Suitability: Enables Synthesis of Potent DDR1 Kinase Inhibitors

This compound is a validated precursor for potent and selective kinase inhibitors. In the synthesis of novel spiroindolinone-based Discoidin Domain Receptor 1 (DDR1) inhibitors, this specific building block was used to construct the morpholine amide moiety of the final compound. The resulting molecule, Example 2 in the patent, demonstrated potent inhibition of the DDR1 target in a binding competition assay.

Evidence DimensionDDR1 Inhibitory Potency
Target Compound Data30.3 nM (IC50 for final compound derived from this precursor)
Comparator Or BaselineOther synthesized analogues in the same series (e.g., Example 1: 407.5 nM; Example 4: 153.6 nM)
Quantified Difference5-fold to 13-fold higher potency compared to other structurally related analogues in the same study.
ConditionsIn vitro DDR1 binding competition assay.

This demonstrates the compound's direct utility and compatibility in synthesizing highly potent, development-relevant kinase inhibitors, justifying its procurement for oncology and fibrosis research programs.

Performance Enhancement: Improves Peptide Inhibitor Potency by Over 15-Fold

Incorporation of this building block can dramatically increase the biological activity of peptide-based molecules. When used to replace the N-terminal serine residue in the SNEW peptide, an inhibitor of the EphB2 receptor, the resulting modified peptide showed a significant increase in inhibitory potency against the ephrin B2-EphB2 receptor interaction.

Evidence DimensionEphB2 Receptor Inhibition
Target Compound Data0.8 µM (IC50 for peptide incorporating the target compound)
Comparator Or Baseline12.3 µM (IC50 for the parent SNEW peptide with N-terminal serine)
Quantified Difference15.4-fold increase in potency.
ConditionsCompetitive ELISA for inhibition of the ephrin B2-EphB2 receptor interaction.

For researchers developing therapeutic peptides, this provides a clear, quantitative justification for using this specific building block to achieve significant potency gains.

Scaffold Advantage: Reduced Basicity and Higher Metabolic Stability vs. Piperidine Analogues

The morpholine scaffold offers intrinsic physicochemical and metabolic advantages over its piperidine analogue, a common procurement alternative. The electron-withdrawing oxygen atom in the morpholine ring lowers the basicity of the ring nitrogen compared to piperidine. This reduced basicity can minimize off-target effects, such as hERG inhibition, and improve oral bioavailability. Furthermore, the morpholine ring is generally considered more metabolically stable than piperidine, as the oxygen atom deactivates the adjacent carbon atoms towards oxidation by cytochrome P450 enzymes.

Evidence DimensionBasicity (pKa of Ring Nitrogen)
Target Compound Data~8.7 (for Morpholine scaffold)
Comparator Or Baseline~11.2 (for Piperidine scaffold)
Quantified DifferenceMorpholine is over 100 times less basic than piperidine.
ConditionsAqueous solution.

Choosing this morpholine-based building block over a piperidine-based one is a strategic decision to design compounds with a higher probability of favorable drug-like properties, including lower off-target liability and improved metabolic half-life.

Core Building Block for Novel Kinase Inhibitors

Ideal for synthesis campaigns targeting kinases where the morpholine moiety can serve as a key pharmacophore, providing hydrogen bond acceptors and a constrained vector for exiting the ATP binding site. Its demonstrated use in synthesizing potent DDR1 inhibitors validates its role in oncology and fibrosis drug discovery programs.

Potency Enhancement in Peptide and Peptidomimetic Leads

A strategic choice for modifying peptide leads to improve target affinity. Replacing flexible or less optimal amino acids with this constrained building block can lock in a bioactive conformation, as demonstrated by the >15-fold potency increase in an EphB2 receptor inhibitor.

Improving 'Drug-Likeness' by Scaffold Hopping from Piperidines

Use as a bioisosteric replacement for piperidine-containing building blocks to deliberately modulate pharmacokinetics. This is a rational strategy for medicinal chemists aiming to reduce basicity, mitigate potential off-target effects, and improve metabolic stability in a lead series.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types